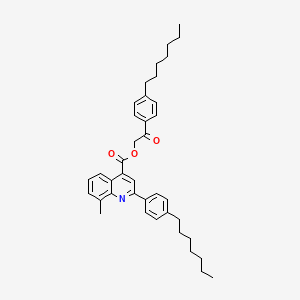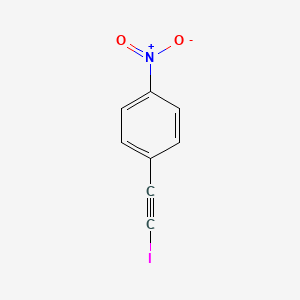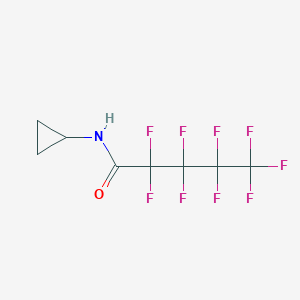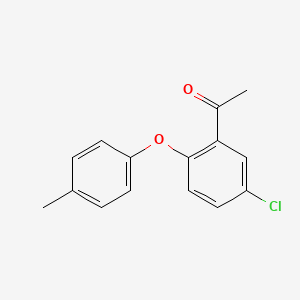
2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-bromophényl)-8-méthylquinoléine-4-carboxylate est un composé organique synthétique caractérisé par sa structure complexe, qui comprend des parties bromophényl et quinoléine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Bromophényl)-2-oxoéthyl 2-(4-bromophényl)-8-méthylquinoléine-4-carboxylate implique généralement plusieurs étapes :
Formation de l’intermédiaire bromophényl : L’étape initiale implique la bromation de l’acide phénylacétique pour former l’acide 4-bromophénylacétique. Cela peut être réalisé par substitution aromatique électrophile en utilisant du brome et un catalyseur tel que le bromure de fer(III).
Synthèse du dérivé quinoléine : L’étape suivante implique la synthèse du dérivé quinoléine. Cela peut être fait en faisant réagir la 2-aminobenzophénone avec un aldéhyde approprié en milieu acide pour former l’acide 8-méthylquinoléine-4-carboxylique.
Estérification et couplage : L’étape finale implique l’estérification de l’acide quinoléine carboxylique avec l’intermédiaire bromophényl. Cela peut être réalisé en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l’augmentation de l’échelle des procédés pour répondre aux demandes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle sur le cycle quinoléine, formant des acides carboxyliques ou des cétones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Les atomes de brome sur les cycles phényl peuvent être substitués par divers nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles comme l’azoture de sodium ou la thiourée en présence d’une base comme le carbonate de potassium.
Produits principaux
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En synthèse organique, le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-bromophényl)-8-méthylquinoléine-4-carboxylate peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des composés aromatiques bromés sur les systèmes biologiques. Il peut servir de composé modèle pour étudier les interactions de structures similaires avec les macromolécules biologiques.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour ses propriétés pharmacologiques potentielles.
Industrie
Dans l’industrie des sciences des matériaux, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques en raison de sa structure aromatique et de son potentiel de fonctionnalisation.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(4-Bromophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic structure and potential for functionalization.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Bromophényl)-2-oxoéthyl 2-(4-bromophényl)-8-méthylquinoléine-4-carboxylate dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec les enzymes ou les récepteurs, inhibant ou activant potentiellement des voies spécifiques. Les groupes bromophényl peuvent améliorer l’affinité de liaison par liaison halogène, tandis que le cycle quinoléine pourrait interagir avec les résidus aromatiques des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(4-bromophényl)propionique : Similaire en ce qu’il a un groupe bromophényl mais n’a pas la partie quinoléine.
Acide 4-bromophénylacétique : Un autre dérivé bromophényl mais avec une structure plus simple.
Acide 8-méthylquinoléine-4-carboxylique : Contient la partie quinoléine mais n’a pas les groupes bromophényl.
Unicité
Le 2-(4-Bromophényl)-2-oxoéthyl 2-(4-bromophényl)-8-méthylquinoléine-4-carboxylate est unique en raison de la combinaison des structures bromophényl et quinoléine, qui peuvent conférer des propriétés chimiques et biologiques distinctes non trouvées dans les analogues plus simples.
Propriétés
Formule moléculaire |
C25H17Br2NO3 |
|---|---|
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Br2NO3/c1-15-3-2-4-20-21(13-22(28-24(15)20)16-5-9-18(26)10-6-16)25(30)31-14-23(29)17-7-11-19(27)12-8-17/h2-13H,14H2,1H3 |
Clé InChI |
MGSGJMDMGMIMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)

![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)








